Lipophilicity Advantage vs. Analogs
The n-butoxy substituent at the 2-position confers significantly higher lipophilicity compared to the des-butoxy analog (3-bromo-5-fluorophenylboronic acid) and the ethoxy analog, as reflected in calculated and experimental LogP values . This difference is critical for membrane permeability and pharmacokinetic profile optimization in medicinal chemistry campaigns [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.5258 (experimental, Fluorochem) ; LogP = 2.2 (ChemExper) |
| Comparator Or Baseline | 3-Bromo-5-fluorophenylboronic acid (CAS 849062-37-9): LogP = 2.57 (predicted) [2]; 3-Bromo-2-ethoxy-5-fluorophenylboronic acid: LogP ~2.2 (estimated) ; 2-Butoxy-5-fluorophenylboronic acid: LogP = 0.68440 (predicted) |
| Quantified Difference | ΔLogP ≈ +1.0 to +2.8 vs. non-butoxy comparators |
| Conditions | Computed and experimental LogP values from vendor databases and literature; values may vary with measurement method. |
Why This Matters
Higher LogP enhances passive membrane permeability and organic solubility, which is advantageous for intracellular target engagement and simplifies purification of intermediates in multi-step syntheses.
- [1] Kuujia. Cas no 352534-85-1. Describes balanced properties for improved pharmacokinetic profiles. View Source
- [2] Chem-Space. (3-bromo-5-fluorophenyl)boronic acid. LogP: 2.57. View Source
